3-[(2-Bromophenoxy)methyl]piperidine hydrochloride
Overview
Description
“3-[(2-Bromophenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C12H17BrClNO . It has a molecular weight of 306.63 . This compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16BrNO.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Bioactive Compound Synthesis
One of the primary applications of such chemical structures is in the synthesis of bioactive compounds. For instance, halogen-bearing phenolic bis Mannich bases, including derivatives of piperidine, have been synthesized and evaluated for their cytotoxic and enzyme inhibitory effects. These compounds show potential as lead molecules for anticancer drug development due to their marked cytotoxic potencies and selective toxicity towards tumors, although they possess low inhibition potency towards certain enzyme isoforms, indicating a need for further molecular modifications (Yamali, Gul, Sakagami, & Supuran, 2016).
Radiolabeled Probes for Receptor Studies
Halogenated derivatives of piperidines have been synthesized and evaluated as potential probes for σ-1 receptors, with in vitro and in vivo studies demonstrating their utility in brain and organ imaging through tomographic studies. This research contributes significantly to our understanding of receptor distribution and function in various physiological and pathological states (Waterhouse, Mardon, Giles Km, Collier Tl, & O'Brien, 1997).
Antidepressant Activity
Another area of application is in the development of potential antidepressant agents. Derivatives such as the 3-[(2-ethoxyphenoxy)methyl]piperidine have been synthesized and evaluated for their antidepressant activity, demonstrating comparable biological activity to known antidepressant drugs. This illustrates the chemical's potential in contributing to the development of new treatments for depression (Balsamo, Giorgi, Lapucci, Lucacchini, Macchia, Macchia, Martini, & Rossi, 1987).
Novel Anion Exchange Membrane Synthesis
In material science, novel bisphenol monomers bearing cyclic tertiary amines, prepared through reactions involving piperidine derivatives, have been used to synthesize poly(aryl ether sulfone) membranes. These membranes demonstrate high ion conductivity and dimensional stability, showing promise for applications in fuel cells and other technologies requiring anion exchange membranes (Wang, Xue, Zhou, Zheng, Li, Zhang, & Sherazi, 2019).
Environmental and Sensing Applications
Hydrazide-based fluorescent probes derived from piperidine have been designed for the highly sensitive and selective optical signaling of metal ions like Cu2+ and Hg2+ in aqueous solutions. Such compounds offer valuable tools for environmental monitoring and the detection of heavy metals in various contexts (Wang, Zhao, Guo, Pei, & Zhang, 2014).
Safety and Hazards
Properties
IUPAC Name |
3-[(2-bromophenoxy)methyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMWUPOZCBBNNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC=C2Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-26-0 | |
Record name | Piperidine, 3-[(2-bromophenoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.